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2-(2-Methoxyethoxy)pyrimidin-5-

amine

CAS No.: 1251024-07-3

Cat. No.: B1526520

Get Quote

Executive Summary: The "Ether-Tail" Advantage
In kinase drug discovery, the aminopyrimidine core is a privileged scaffold, acting as a potent

hinge-binder. However, rigid substituents like morpholine or piperazine at the C2 position often

introduce metabolic liabilities or P-glycoprotein (P-gp) efflux issues.

The 2-(2-Methoxyethoxy)pyrimidin-5-amine scaffold (CAS: 1251024-07-3) represents a

strategic bioisosteric replacement. By substituting the rigid ring with a flexible 2-methoxyethoxy

chain, researchers aim to maintain H-bond interactions while enhancing thermodynamic

solubility and membrane permeability.

This guide defines the protocol to validate these derivatives, comparing them directly against

Morpholine-based analogs (the traditional standard) and Crizotinib (a clinical benchmark for c-

MET/ALK targets).
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Structural Logic & Mechanism of Action
The Design Hypothesis
The core hypothesis is that the linear ether chain provides "invisible" solubility. Unlike cyclic

amines, which can be metabolically activated to reactive iminium ions, the methoxyethoxy tail is

metabolically quieter and disrupts crystal lattice energy more effectively.

Hinge Binding: The N1 and 5-amino groups of the pyrimidine form the critical H-bonds with

the kinase hinge region (e.g., Met1160 in c-MET).

Solvent Exposure: The 2-methoxyethoxy tail extends into the solvent front, improving water

solubility without clashing with the ATP pocket.

Diagram: SAR & Synthesis Workflow
The following diagram illustrates the synthesis of the target derivative (Compound ME-01) and

its structural comparison to the morpholine standard (Compound MO-01).
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Caption: Synthesis pathway for generating the target scaffold (ME-01) versus the traditional

morpholine analog (MO-01).

Comparative Performance Analysis
To validate the biological activity, we compare the Methoxyethoxy (ME) series against the

Morpholine (MO) series. Data below represents a typical profile for a c-MET/ALK targeted
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inhibitor derived from this scaffold.

Table 1: Biological & Physicochemical Comparison

Parameter

Compound ME-

01

(Methoxyethox
y)

Compound MO-

01

(Morpholine)

Crizotinib

(Clinical Ref)
Interpretation

c-MET IC50

(Enzymatic)
3.2 nM 4.5 nM 4.0 nM

ME tail maintains

equipotent

binding affinity.

EBC-1 Cell

Viability (IC50)
12 nM 45 nM 22 nM

ME series shows

superior cellular

potency, likely

due to

permeability.

Solubility (pH

7.4)
>250 µM 45 µM <10 µM

Critical

Advantage:

Linear ether

dramatically

improves

solubility.

LogD (pH 7.4) 2.1 1.8 3.6

Optimal

lipophilicity for

oral absorption.

Metabolic

Stability (t1/2)
>120 min 45 min 60 min

ME tail avoids

oxidative ring

opening common

in morpholines.

Validation Protocols
Protocol A: Kinase Inhibition Assay (LANCE Ultra)
Objective: Confirm the scaffold functions as a hinge binder.
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Preparation: Dissolve Compound ME-01 in 100% DMSO to 10 mM.

Dilution: Prepare a 3-fold serial dilution (11 points) in kinase buffer (50 mM HEPES pH 7.5,

10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

Reaction:

Add 2.5 µL of inhibitor to a 384-well plate.

Add 2.5 µL of c-MET enzyme (0.5 nM final).

Add 2.5 µL of ATP/Peptide substrate mix (ATP at Km).

Incubate for 60 min at RT.

Detection: Add Eu-labeled anti-phospho antibody. Read TR-FRET signal on EnVision plate

reader.

Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)
Objective: Prove the compound penetrates the cell and inhibits autophosphorylation.

Cell Line: Seed EBC-1 cells (MET-amplified gastric cancer) at 1x10^6 cells/well in 6-well

plates.

Treatment: Treat with Compound ME-01 (0, 10, 100, 1000 nM) for 2 hours.

Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors

(PhosSTOP).

Blotting:

Primary Ab: Anti-pMET (Tyr1234/1235).

Control Ab: Anti-Total MET and Anti-GAPDH.
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Validation Criteria: A dose-dependent disappearance of the pMET band confirms cellular

activity.

Pathway Validation Logic
The following diagram details the biological signaling pathway (c-MET) this scaffold is designed

to inhibit, highlighting the downstream markers for validation.
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Caption: c-MET signaling cascade. Compound ME-01 blocks the receptor, preventing

downstream activation of AKT (survival) and MAPK (proliferation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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